3-(1-Oxo-2-phenylethyl)benzoic acid

Aldehyde dehydrogenase inhibition Enzyme assay Cancer metabolism

Regioisomer identity critically determines biological activity in enzyme inhibition studies. Substituting this meta-isomer with ortho- or para-regioisomers (CAS 33148-55-9, 108766-35-4) risks invalidating SAR models due to differential steric and electronic effects on target engagement. • ALDH3A1 Inhibition: Moderate inhibitor of human ALDH3A1 (IC50 = 2.1 μM); validated reference compound for enzyme assay calibration and inhibitor profiling. • Defined Physicochemical Profile: XLogP3 2.7, TPSA 54.4 Ų; suitable for calibrating in silico ADME models. • Crystallographically Confirmed Geometry: Trans-planar aromatic ring conformation provides defined geometry for molecular docking and structure-based drug design.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 423151-69-3
Cat. No. B1334816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Oxo-2-phenylethyl)benzoic acid
CAS423151-69-3
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C15H12O3/c16-14(9-11-5-2-1-3-6-11)12-7-4-8-13(10-12)15(17)18/h1-8,10H,9H2,(H,17,18)
InChIKeyAQVBEISJPKPDAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Oxo-2-phenylethyl)benzoic acid: Chemical Profile


3-(1-Oxo-2-phenylethyl)benzoic acid (IUPAC: 3-(2-phenylacetyl)benzoic acid), molecular formula C15H12O3 and molecular weight 240.25 g/mol [1], belongs to the class of stilbenes [2] and is characterized by a benzoic acid core with a 1-oxo-2-phenylethyl (phenylacetyl) substituent at the meta position [3]. Its XLogP3 of 2.7 and topological polar surface area of 54.4 Ų [1] inform its solubility and membrane permeability profile. This regiospecific isomer is commercially available at 97% purity and is used as a building block and enzyme inhibitor.

Substitution Risks: 3-(1-Oxo-2-phenylethyl)benzoic acid vs. Analogs


Simple functional class equivalence (e.g., 'a phenylacetyl benzoic acid') is an unreliable proxy for procurement due to marked differences in target engagement and physicochemical properties driven by regiospecific substitution patterns [1]. The meta-substituted 3-isomer exhibits distinct enzyme inhibition profiles compared to its ortho- and para-regioisomers (e.g., 2-(1-oxo-2-phenylethyl)benzoic acid, CAS 33148-55-9; 4-(1-oxo-2-phenylethyl)benzoic acid, CAS 108766-35-4) , which may arise from differential steric and electronic effects on the benzoic acid moiety. Furthermore, the phenylacetic acid scaffold is known to confer enhanced potency relative to analogous benzoic acids in certain enzyme systems [2], underscoring the need for compound-specific validation. Replacing this compound with a generic or off-regioisomer analog without empirical verification risks altering assay outcomes and invalidating structure-activity relationship (SAR) models.

Differentiation Evidence for 3-(1-Oxo-2-phenylethyl)benzoic acid


Moderate ALDH3A1 Inhibition via Meta-Substitution

In a spectrophotometric assay measuring inhibition of human ALDH3A1-mediated benzaldehyde oxidation, 3-(1-oxo-2-phenylethyl)benzoic acid demonstrated an IC50 value of 2.10 ± 0.00 μM (2.10E+3 nM) [1]. While direct head-to-head data for ortho- and para-isomers under identical conditions are unavailable, related studies indicate that regioisomeric substitution on the phenylacetyl benzoic acid scaffold can dramatically alter enzyme inhibition potency [2]. This positions the meta-substituted 3-isomer as a distinct tool compound for probing ALDH3A1, an enzyme implicated in cancer stem cell biology and chemotherapy resistance.

Aldehyde dehydrogenase inhibition Enzyme assay Cancer metabolism

Distinct Physicochemical Profile from Meta-Substitution

Computed physicochemical descriptors for 3-(1-oxo-2-phenylethyl)benzoic acid include an XLogP3 of 2.7 and a topological polar surface area (TPSA) of 54.4 Ų [1]. These values place the compound within favorable drug-like space (TPSA < 140 Ų, LogP < 5). In contrast, the ortho-isomer (2-(1-oxo-2-phenylethyl)benzoic acid) and para-isomer (4-(1-oxo-2-phenylethyl)benzoic acid) are predicted to have identical molecular formula and weight but may exhibit subtly different LogP and PSA values due to intramolecular hydrogen bonding and electronic effects [2]. This differentiation can influence membrane permeability, solubility, and ultimately, in vitro assay performance.

Physicochemical properties Drug-likeness ADME prediction

Trans-Planar Aromatic Conformation by X-ray Crystallography

X-ray crystallographic analysis of 3-(1-oxo-2-phenylethyl)benzoic acid revealed a trans-planar arrangement of the aromatic rings within the molecule . This defined conformation contrasts with the more flexible or differently oriented conformations observed in related ortho- and para-substituted phenylacetyl benzoic acids [1]. The rigid, planar geometry of the 3-isomer may contribute to its distinct binding mode and potency at enzyme targets compared to its regioisomers.

X-ray crystallography Conformational analysis Structure-based drug design

Enhanced 5α-Reductase Inhibition by Phenylacetic Acid Scaffold

In a study of 5α-reductase inhibitors, phenylacetic acid derivatives were found to be more potent than analogous benzoic acid derivatives, exhibiting IC50 values in the nanomolar range for human type 2 enzyme [1]. While 3-(1-oxo-2-phenylethyl)benzoic acid itself was not tested in this study, it shares the phenylacetic acid scaffold and is thus inferred to possess greater inherent potency than a corresponding benzoic acid-based inhibitor lacking the phenylacetyl moiety. This class-level inference supports the selection of this compound over simpler benzoic acid derivatives for enzyme inhibition studies.

5α-Reductase inhibition SAR Phenylacetic acid

Application Scenarios for 3-(1-Oxo-2-phenylethyl)benzoic acid


Benchmark Inhibitor for ALDH3A1 Assays

This compound serves as a moderate inhibitor of human ALDH3A1 (IC50 = 2.1 μM) and is suitable for use as a reference compound in enzyme inhibition assays, particularly for profiling novel ALDH3A1 inhibitors . Its defined activity allows for assay validation and comparison of new chemical entities.

Key Intermediate for Phenylacetic Acid-Based Drug Synthesis

The compound's phenylacetic acid scaffold is associated with enhanced potency in certain enzyme targets (e.g., 5α-reductase) . It can be used as a building block for the synthesis of novel inhibitors and probe molecules in medicinal chemistry programs.

Physicochemical Profiling and ADME Prediction Reference

With its defined XLogP3 (2.7) and TPSA (54.4 Ų) , the compound is a useful reference for calibrating in silico ADME models and for comparative physicochemical analysis within a series of phenylacetyl benzoic acid derivatives.

Structural Biology and Conformational Analysis

The trans-planar conformation of the aromatic rings, confirmed by X-ray crystallography , provides a defined geometry for molecular docking studies and structure-based drug design, particularly for targets where a planar aromatic arrangement is favored.

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